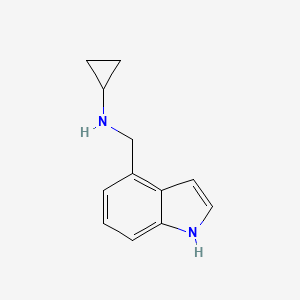
N-((1H-indol-4-yl)methyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1H-Indol-4-yl)methyl)cyclopropanamine” is a chemical compound with the CAS number 1079-34-1 . It has a molecular formula of C12H14N2 and a molecular weight of 186.25 .
Molecular Structure Analysis
The molecular structure of “N-((1H-indol-4-yl)methyl)cyclopropanamine” consists of 12 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .Aplicaciones Científicas De Investigación
- Application : N-((1H-indol-4-yl)methyl)cyclopropanamine has been investigated for its potential as an anticancer agent. Mechanistic studies reveal its ability to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization, similar to colchicine .
- Application : Researchers study the compound’s impact on inflammatory markers (e.g., STAT, NF-κB, TNF-α) in various tissues . Understanding its anti-inflammatory mechanisms could lead to drug development.
- Application : The antioxidant activity of N-((1H-indol-4-yl)methyl)cyclopropanamine and its metal complexes has been explored. These complexes may protect against oxidative stress and lipid peroxidation .
- Application : Researchers investigate how this compound binds to receptors. Insights into its interactions could aid drug design and development .
Anticancer Properties
Anti-inflammatory Potential
Metal Complexes and Antioxidant Activity
Drug Design and Receptor Binding
Mecanismo De Acción
Target of Action
N-((1H-indol-4-yl)methyl)cyclopropanamine is a compound that belongs to the class of organic compounds known as phenylpyrroles Indole derivatives have been associated with anti-hiv activity , suggesting potential targets within the human immunodeficiency virus (HIV).
Mode of Action
Indole derivatives have been shown to exhibit anti-inflammatory and analgesic activities , suggesting that they may interact with targets involved in inflammation and pain signaling.
Biochemical Pathways
Given the potential anti-HIV activity of indole derivatives , it is plausible that this compound may interfere with pathways involved in viral replication or host immune response.
Result of Action
Given the potential anti-inflammatory and analgesic activities of indole derivatives , it is possible that this compound may modulate cellular signaling pathways related to inflammation and pain.
Propiedades
IUPAC Name |
N-(1H-indol-4-ylmethyl)cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-9(8-14-10-4-5-10)11-6-7-13-12(11)3-1/h1-3,6-7,10,13-14H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVABPMIBFPJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C3C=CNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-indol-4-yl)methyl)cyclopropanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2798752.png)
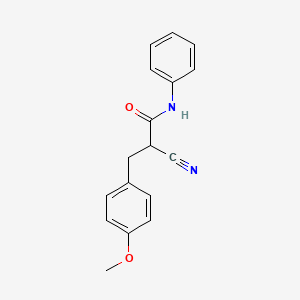
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2798757.png)
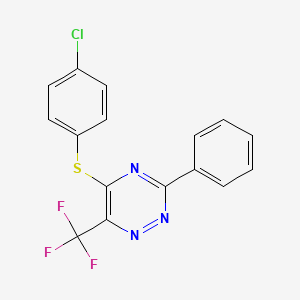
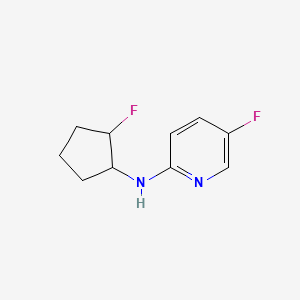
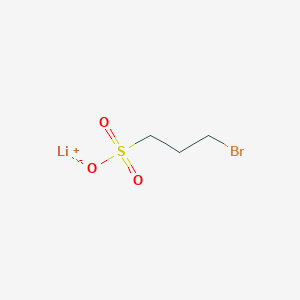
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2798762.png)
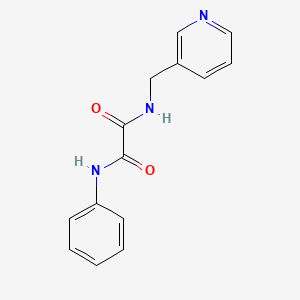
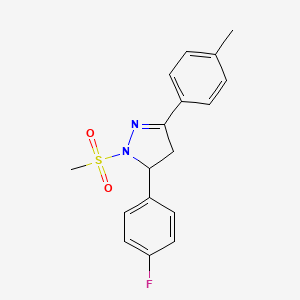
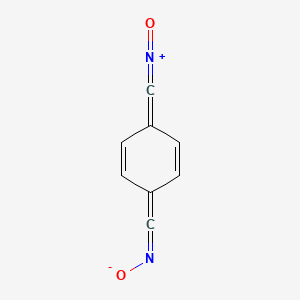
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2798768.png)
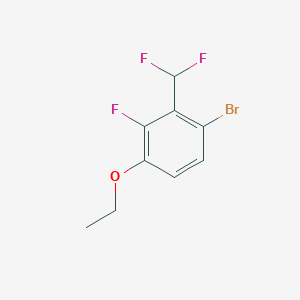
![N-(2-{[2-(4-methoxyphenyl)-1H-indol-3-yl]thio}ethyl)propanamide](/img/structure/B2798772.png)
